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This guide provides an in-depth overview of the tripalmitin biosynthesis pathway in

mammalian cells, a critical process in energy storage and cellular metabolism. Tripalmitin, a

triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, is a

key component of lipid droplets. Its synthesis is tightly regulated and involves a series of

enzymatic steps primarily localized to the endoplasmic reticulum. Dysregulation of this pathway

is implicated in various metabolic diseases, making its components attractive targets for

therapeutic intervention.

Core Biosynthesis Pathway: The Glycerol-3-
Phosphate Pathway
In most mammalian tissues, including the liver and adipose tissue, tripalmitin is synthesized

via the glycerol-3-phosphate pathway.[1][2] This pathway begins with the acylation of glycerol-

3-phosphate and proceeds through four main enzymatic steps.[3]

The initial substrate, glycerol-3-phosphate, is primarily derived from glycolysis (via

dihydroxyacetone phosphate, DHAP) or, to a lesser extent, from the phosphorylation of glycerol

by glycerol kinase, an enzyme highly active in the liver.[4][5][6] Palmitoyl-CoA, the activated

form of palmitic acid, serves as the acyl donor at each acylation step.

The key enzymatic steps are:
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GPAT (Glycerol-3-phosphate acyltransferase): Catalyzes the first and often rate-limiting step,

transferring a palmitoyl group from palmitoyl-CoA to the sn-1 position of glycerol-3-

phosphate to form lysophosphatidic acid (LPA).[2]

AGPAT (1-acylglycerol-3-phosphate acyltransferase): Adds a second palmitoyl group to the

sn-2 position of LPA, yielding phosphatidic acid (PA).[1][2][7]

PAP (Phosphatidic acid phosphatase, or Lipin): Dephosphorylates phosphatidic acid to

produce 1,2-diacyl-sn-glycerol (DAG).[2][8][9] This step is a critical branch point, as DAG is a

precursor for other major phospholipids like phosphatidylcholine (PC) and

phosphatidylethanolamine (PE).[9][10]

DGAT (Diacylglycerol O-acyltransferase): Catalyzes the final, committed step in triglyceride

synthesis, esterifying the final palmitoyl group to DAG to form tripalmitin (a triacylglycerol,

TAG).[1][11][7]
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Caption: The Glycerol-3-Phosphate Pathway for Tripalmitin Synthesis.

Key Enzymes: Isoforms and Regulation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2692402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3181269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692402/
https://www.researchgate.net/publication/24248512_Biochemistry_physiology_and_genetics_of_GPAT_AGPAT_and_lipin_enzymes_in_triglyceride_synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692402/
https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski_and_Flatt)/02%3A_Unit_II-_Bioenergetics_and_Metabolism/21%3A_Lipid_Biosynthesis/21.02%3A_Biosynthesis_of_Triacylglycerols
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8578989/
https://www.benchchem.com/product/b1682551?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3181269/
https://www.researchgate.net/publication/51179227_Mammalian_Triacylglycerol_Metabolism_Synthesis_Lipolysis_and_Signaling
https://www.researchgate.net/publication/24248512_Biochemistry_physiology_and_genetics_of_GPAT_AGPAT_and_lipin_enzymes_in_triglyceride_synthesis
https://www.benchchem.com/product/b1682551?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The enzymes of the tripalmitin synthesis pathway exist as multiple isoforms with distinct tissue

expression, subcellular localizations, and regulatory properties. This complexity allows for fine-

tuned control over lipid metabolism.
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Enzyme Family Key Isoforms
Subcellular
Localization

Key Regulators /
Notes

GPAT
GPAT1, GPAT2,

GPAT3, GPAT4

Mitochondria (GPAT1,

2), ER (GPAT3, 4)[2]

[8]

GPAT1 activity is

activated by insulin

and inhibited by AMP-

activated protein

kinase (AMPK).[8] It is

considered a rate-

limiting enzyme.[2]

AGPAT AGPAT1-11
Endoplasmic

Reticulum (ER)[1]

Multiple isoforms

exist, with AGPAT2

deficiency linked to

congenital generalized

lipodystrophy.[2][12]

Lipin (PAP)
Lipin-1, Lipin-2, Lipin-

3

Cytosol, translocates

to ER membrane[9]

Lipin-1 accounts for

most PAP activity in

adipose tissue and

skeletal muscle.[8] Its

translocation is a key

regulatory step.

DGAT DGAT1, DGAT2
Endoplasmic

Reticulum (ER)[13]

These enzymes are

evolutionarily

unrelated.[14] DGAT1

and DGAT2

expression are

increased during

adipogenesis and are

under hormonal

control by insulin and

leptin.[15][16] DGAT2

is primarily

responsible for

mammalian TG

storage.[14]
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Regulation of DGAT Enzymes
The final step, catalyzed by DGAT1 and DGAT2, is a critical regulatory point. While both

enzymes catalyze the same reaction, they have distinct, non-redundant roles.[13] DGAT1 is

implicated in the re-esterification of recycled fatty acids, while DGAT2 appears to channel

newly synthesized fatty acids into triglycerides. Their expression is tightly controlled by key

transcription factors and hormones.
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Caption: Hormonal and Transcriptional Regulation of DGAT Expression.

Quantitative Data Summary
Quantitative analysis is essential for understanding the dynamics of tripalmitin synthesis. The

following tables summarize key kinetic data for the pathway's enzymes and typical lipid

concentrations found in relevant mammalian cell models.

Table 1: Enzyme Kinetic Parameters (Illustrative) Note: Specific values can vary significantly

based on the isoform, tissue source, and assay conditions.
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Enzyme Substrate Km (µM)
Vmax
(nmol/min/mg
protein)

Cell/Tissue
Source

DGAT1 Oleoyl-CoA 5 - 15 1 - 5
HEK293 cells

(overexpressed)

DGAT1
1,2-Dioleoyl-

glycerol
20 - 50 1 - 5

HEK293 cells

(overexpressed)

DGAT2 Oleoyl-CoA 10 - 25 3 - 10
McArdle RH7777

rat hepatoma

DGAT2
1,2-Dioleoyl-

glycerol
50 - 150 3 - 10

McArdle RH7777

rat hepatoma

Table 2: Triglyceride Content in Mammalian Cells
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Cell
Line/Tissue

Condition
Total
Triglyceride
(ng/µg protein)

Key Finding Reference

INS-1

(Insulinoma)

Control (3 mM

Glucose)
14.5 Baseline level. [17]

INS-1

(Insulinoma)

0.5 mM Oleic

Acid
153.2

~10-fold increase

with unsaturated

fatty acid.

[17]

Huh7

(Hepatoma)

Oleic Acid Pulse

(2h)
Not specified

~50% of newly

synthesized TG

is turned over in

a 6h chase

period.

[18]

Mouse Adipose

Tissue
DGAT1 Knockout ~50% reduction

DGAT1 is crucial

for adipose mass

maintenance.

[15]

Mouse Whole

Body
DGAT2 Knockout >90% reduction

DGAT2 is the

dominant

enzyme for TG

storage.

[14]

Experimental Protocols
Accurate assessment of the tripalmitin biosynthesis pathway requires robust experimental

methods. Below are detailed protocols for lipid extraction, quantification, and enzyme activity

assays.

Protocol 1: Total Lipid Extraction from Cultured
Mammalian Cells (Bligh-Dyer Method)
This protocol describes a widely used method for extracting total lipids from a monolayer of

cultured cells.[19][20][21]
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Start: Cultured Cells
(e.g., 60 mm plate)

1. Wash cells with
ice-cold PBS

2. Add 3 mL Methanol:H₂O (2:0.8)
and scrape cells

3. Transfer to glass tube

4. Add 1 mL Chloroform
(creates 1:2:0.8 CHCl₃:MeOH:H₂O)

5. Vortex & Centrifuge
to separate phases

6. Collect lower organic phase
(contains lipids)

7. Re-extract upper aqueous phase
with 1 mL Chloroform

8. Combine lower organic phases

9. Backwash combined organic phase
with 3 mL Methanol:H₂O

10. Collect final lower
organic (lipid) phase

11. Evaporate solvent under N₂

or in SpeedVac

End: Dried Lipid Extract
(Store at -80°C)

Click to download full resolution via product page

Caption: Workflow for Bligh-Dyer Lipid Extraction from Cultured Cells.
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Methodology:

Cell Preparation: Aspirate culture medium from a 60 mm plate of confluent mammalian cells.

Wash the cell monolayer once with 3 mL of ice-cold phosphate-buffered saline (PBS).[19]

Lysis and Homogenization: Add 3 mL of a methanol:water (2:0.8 v/v) solution to the plate.

Scrape the cells thoroughly and transfer the cell suspension to a large glass tube.[19]

Monophasic Extraction: To the glass tube, add 1 mL of chloroform to create a single-phase

solvent system (chloroform:methanol:water ratio of 1:2:0.8). Vortex vigorously for 30

seconds.[19][22]

Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of deionized water

to the tube, vortexing well after each addition. This induces the formation of a biphasic

system with a final solvent ratio of approximately 2:2:1.8.[20][22]

Centrifugation: Centrifuge the tube at low speed (e.g., 1000 rpm) for 5 minutes to achieve

clear phase separation.[20] The lipids will be in the lower chloroform phase.

Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and

collect the lower organic phase, transferring it to a new clean glass tube.[20]

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen

gas or using a vacuum concentrator (SpeedVac).[19]

Storage: Once completely dry, the lipid extract can be stored under an inert atmosphere at

-80°C until analysis.

Protocol 2: Quantification of Tripalmitin using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and

specific method for quantifying individual triglyceride species like tripalmitin.[23][24][25]

Methodology:

Sample Preparation: Re-dissolve the dried lipid extract (from Protocol 1) in a known volume

(e.g., 200 µL) of a suitable solvent, such as methanol:chloroform (2:1 v/v) or isopropanol.
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Spike the sample with a known amount of an appropriate internal standard (e.g., a

deuterated or ¹³C-labeled tripalmitin standard).

Chromatographic Separation:

LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.[24]

Column: Employ a C18 reverse-phase column suitable for lipid analysis.

Mobile Phase: Use a gradient elution program, typically with a binary solvent system. For

example, Solvent A: Acetonitrile/Water with ammonium formate and formic acid; Solvent B:

Isopropanol/Acetonitrile with the same additives.

Injection: Inject a small volume (e.g., 2-5 µL) of the prepared sample.

Mass Spectrometry Detection:

Ionization: Use Electrospray Ionization (ESI) in positive mode. Triglycerides readily form

ammonium adducts ([M+NH₄]⁺).

Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction

Monitoring (MRM) mode.[25]

MRM Transition for Tripalmitin (C51H98O6):

Precursor Ion (Q1): The

𝑚/𝑧m/z

of the ([M+NH₄]⁺) adduct of tripalmitin (MW = 807.35) is ~825.8.

Product Ion (Q3): Monitor for a neutral loss of one palmitic acid molecule plus ammonia.

For example, the loss of palmitic acid (C16:0) results in a characteristic diacylglycerol-

like fragment ion.[25]

Quantification: Construct a calibration curve using known concentrations of a tripalmitin
standard. The concentration of tripalmitin in the sample is determined by comparing the
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peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Diacylglycerol O-Acyltransferase (DGAT)
Activity Assay
This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a

labeled acyl-CoA into a triglyceride product.[26][27]

Methodology:

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 250 mM sucrose,

50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[26][28] Determine the total protein

concentration using a standard method (e.g., BCA assay).

Reaction Mixture: In a glass tube, prepare the reaction mixture. Final concentrations may be

optimized, but a typical reaction contains:

50-100 mM Tris-HCl, pH 7.4[28]

200 µM 1,2-diacylglycerol (e.g., 1,2-dioleoyl-glycerol) dissolved in acetone.[26]

25 µM [¹⁴C]-oleoyl-CoA (as the radiolabeled acyl donor).[26]

50 µg of protein lysate.[26]

Enzymatic Reaction: Pre-incubate the lysate and diacylglycerol substrate at 37°C for 5

minutes. Initiate the reaction by adding the [¹⁴C]-oleoyl-CoA.[26] Incubate for 10-30 minutes

at 37°C with gentle agitation.[28]

Reaction Termination and Extraction: Stop the reaction by adding 4 mL of

chloroform:methanol (3:1 v/v).[26] Add 750 µL of water to induce phase separation.[26]

Vortex and centrifuge.

Product Separation: Collect the lower organic phase, dry it down, and re-dissolve in a small

volume of chloroform. Spot the extract onto a silica thin-layer chromatography (TLC) plate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TLC Development: Develop the TLC plate using a solvent system such as hexane:diethyl

ether:acetic acid (80:20:1 v/v/v).[26][28] This system effectively separates triglycerides from

other lipid classes.

Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled

triglyceride spot using a phosphor imager. Quantify the radioactivity in the triglyceride spot

using scintillation counting or densitometry to determine the enzyme activity (expressed as

pmol/min/mg protein).[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride
synthesis - PMC [pmc.ncbi.nlm.nih.gov]

3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

4. Glyceroneogenesis Is the Dominant Pathway for Triglyceride Glycerol Synthesis in Vivo in
the Rat - PMC [pmc.ncbi.nlm.nih.gov]

5. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page
[themedicalbiochemistrypage.org]

6. google.com [google.com]

7. researchgate.net [researchgate.net]

8. bio.libretexts.org [bio.libretexts.org]

9. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and
phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

10. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://www.benchchem.com/product/b1682551?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3181269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3181269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2692402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562054/
https://themedicalbiochemistrypage.org/synthesis-of-triglycerides/
https://themedicalbiochemistrypage.org/synthesis-of-triglycerides/
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3Dv-5RcGtSa8Y&q=EgSYKt3wGKyjhsoGIjA2ASr-_J_E46ZOfVWrpO0orBvRut-ZEKaepxmw0LLlYEuezlVew57eSi2fLTkmHzoyAnJSWgFD
https://www.researchgate.net/publication/24248512_Biochemistry_physiology_and_genetics_of_GPAT_AGPAT_and_lipin_enzymes_in_triglyceride_synthesis
https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski_and_Flatt)/02%3A_Unit_II-_Bioenergetics_and_Metabolism/21%3A_Lipid_Biosynthesis/21.02%3A_Biosynthesis_of_Triacylglycerols
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8578989/
https://www.researchgate.net/publication/51179227_Mammalian_Triacylglycerol_Metabolism_Synthesis_Lipolysis_and_Signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC4280512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins
associated with cytoplasmic lipid droplets in response to dietary fat - PMC
[pmc.ncbi.nlm.nih.gov]

14. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping
functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

15. aocs.org [aocs.org]

16. SEQUENTIAL REGULATION OF DGAT2 EXPRESSION BY C/EBPβ AND C/EBPα
DURING ADIPOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

17. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological
changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

18. biorxiv.org [biorxiv.org]

19. biochem.wustl.edu [biochem.wustl.edu]

20. tabaslab.com [tabaslab.com]

21. aquaculture.ugent.be [aquaculture.ugent.be]

22. journals.plos.org [journals.plos.org]

23. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature
Experiments [experiments.springernature.com]

24. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. lcms.cz [lcms.cz]

26. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes -
PMC [pmc.ncbi.nlm.nih.gov]

27. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol
acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

28. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Tripalmitin Biosynthesis in
Mammalian Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682551#tripalmitin-biosynthesis-pathway-in-
mammalian-cells]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5503214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5503214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://www.aocs.org/resource/mammalian-diacylglycerol-acyltransferases-dgat/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2254492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2254492/
https://pubmed.ncbi.nlm.nih.gov/16094531/
https://pubmed.ncbi.nlm.nih.gov/16094531/
https://www.biorxiv.org/content/10.1101/2021.06.18.449045.full
https://biochem.wustl.edu/pikel/methods/Bligh-Dyer.pdf
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0089643
https://experiments.springernature.com/articles/10.1007/978-1-4939-7592-1_9
https://experiments.springernature.com/articles/10.1007/978-1-4939-7592-1_9
https://pubmed.ncbi.nlm.nih.gov/29363070/
https://pubmed.ncbi.nlm.nih.gov/29363070/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_01_00205_en_9668541e3d/an_01-00205-en.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398557/
https://www.benchchem.com/product/b1682551#tripalmitin-biosynthesis-pathway-in-mammalian-cells
https://www.benchchem.com/product/b1682551#tripalmitin-biosynthesis-pathway-in-mammalian-cells
https://www.benchchem.com/product/b1682551#tripalmitin-biosynthesis-pathway-in-mammalian-cells
https://www.benchchem.com/product/b1682551#tripalmitin-biosynthesis-pathway-in-mammalian-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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